Vinylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Precursor for Polymer Synthesis:

Vinylamine can be used as a building block for the synthesis of various polymers. The presence of both a vinyl group (CH₂=CH-) and an amine group (NH₂) allows for participation in polymerization reactions. For example, research suggests poly(vinylamine) (PVAm) shows promise in applications like drug delivery and gene therapy due to its biocompatibility and ability to bind to specific molecules ().

Studying Polymer-Protein Interactions:

The amine group in vinylamine can interact with proteins, making it a valuable tool for studying protein adsorption on surfaces. Researchers have investigated the deposition of synthetic polymers containing vinylamine groups onto protein-based substrates to understand these interactions better ().

Vinylamine, also known as ethenamine or ethylene amine, is a colorless to light-colored liquid with the chemical formula and a molecular weight of approximately 43.07 g/mol. It possesses a strong ammonia-like odor and is highly flammable. Vinylamine is soluble in water and exhibits basic properties, with a predicted pKa of around 8.00 . The compound is known for its reactivity, particularly with acids, strong oxidants, and halogens, and it can be corrosive to metals and biological tissues .

Vinylamine exhibits significant biological activity, particularly in antimicrobial applications. Its derivatives have been studied for their potential in medical and environmental contexts, such as removing contaminants from groundwater . The basic nature of vinylamine allows it to interact with various biological molecules, which can lead to both beneficial and toxic effects depending on the concentration and exposure route.

Vinylamine can be synthesized through several methods:

- Direct Amination: The reaction of ethylene oxide with ammonia under controlled conditions can yield vinylamine.

- Chemical Modification: Poly(vinyl chloride) can be chemically modified using sodium nitrite in a solvent mixture of tetrahydrofuran and dimethyl sulfoxide to produce vinylamine .

- Polymerization: Vinylamine can also be derived from the hydrolysis of poly(N-vinylformamide), allowing for tunable properties based on reaction conditions .

Vinylamine finds utility in various fields:

Vinylamine shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethylene diamine | C2H8N2 | A stronger base than vinylamine; used in chelation. |

| Propylene diamine | C3H10N2 | Similar reactivity; used in polymer synthesis. |

| Aniline | C6H7N | An aromatic amine; used in dye production. |

| Aminoethanol | C2H7NO | Contains hydroxyl groups; used as a surfactant. |

Uniqueness of Vinylamine:

- Vinylamine is notable for its simple structure and high reactivity compared to similar compounds. Its ability to undergo significant transformations while maintaining basicity makes it unique among amines.

The synthesis of vinylamine was first reported in the mid-20th century, though early methods faced challenges due to the compound’s instability and tendency to polymerize spontaneously. Initial approaches focused on rearrangements of N-vinylsulfonamides using free radicals generated from azo compounds. For example, U.S. Patent 2,959,617 (1960) detailed a method where N-vinylsulfonamides were subjected to radical-induced rearrangement, yielding vinylamines with sulfonyl groups. Later advancements utilized catalytic intramolecular hydroarylation reactions with iron chloride and silver triflate to produce vinylamines from arylalkynyl sulfides.

A breakthrough came with the development of precursors like N-vinylformamide (NVF), which could be hydrolyzed to poly(vinylamine) under mild conditions. While NVF itself is not vinylamine, its controlled polymerization and subsequent hydrolysis provided a reliable pathway to access vinylamine-derived polymers, circumventing the challenges of handling the volatile monomer directly. Early synthetic routes were further refined using techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, enabling precise control over molecular weight and functionality.

IUPAC Nomenclature and Structural Representation

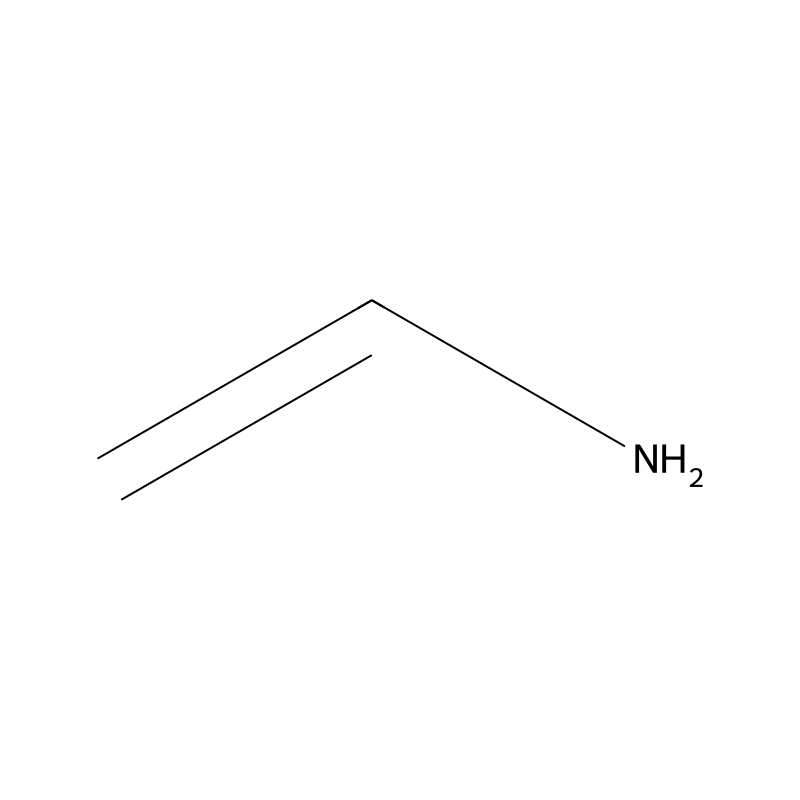

Vinylamine is formally named ethenamine under IUPAC guidelines, reflecting its structure as an ethylene derivative substituted with an amine group. Its molecular formula is C₂H₅N, with a molecular weight of 43.07 g/mol. The structural formula, CH₂=CHNH₂, highlights the conjugated system between the vinyl group (CH₂=CH–) and the nitrogen atom, which adopts a trigonal planar geometry due to sp² hybridization.

Key Physical Properties of Vinylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₅N | |

| Molecular Weight | 43.07 g/mol | |

| Boiling Point | 16°C (predicted) | |

| Density | 0.714 g/cm³ (predicted) | |

| pKa | 8.00 (predicted) |

The conjugated system delocalizes the nitrogen lone pair into the π-system of the vinyl group, reducing basicity compared to aliphatic amines like ethylamine (pKa ~10.8). This electronic effect is critical in understanding vinylamine’s reactivity and applications in polymerization.

Position Within Amine Functional Group Classification

Vinylamine is classified as a primary aliphatic amine, defined by a single alkyl or alkenyl group bonded to the nitrogen atom. Unlike aromatic amines (e.g., aniline), where the nitrogen is part of an aromatic ring, vinylamine’s nitrogen is attached to a sp²-hybridized vinyl group, placing it in the aliphatic subclass. This classification underscores its distinct electronic and steric properties, which influence its behavior in reactions such as nucleophilic substitution and polymerization.

The presence of the vinyl group introduces unique reactivity patterns. For instance, the double bond participates in conjugate addition reactions, while the amine group serves as a nucleophile or ligand in coordination chemistry. These dual functionalities make vinylamine a versatile building block in organic synthesis and materials science, particularly for creating pH-responsive polymers and functionalized surfaces.

Equilibrium Geometry Determinations via Microwave Spectroscopy

Microwave spectroscopy has provided definitive evidence for the non-planar equilibrium structure of vinylamine [3] [34] [44]. Initial microwave rotational spectra were successfully assigned to gas-phase vinylamine detected in the pyrolysis decomposition products of ethylamine [44]. The spectroscopic investigations revealed critical structural parameters that define the molecular geometry.

The microwave spectroscopic analysis established that vinylamine adopts a non-planar equilibrium configuration with a carbon-nitrogen bond length of r₀(C−N) = 1.40 Å and a carbon-carbon-nitrogen bond angle of ∠CCN = 125° [44]. These measurements were corroborated through Stark effect studies and hyperfine structure measurements, which facilitated precise determination of the nitrogen-14 nuclear electric quadrupole coupling constants and the electric dipole moment [44].

Table 1: Fundamental Molecular Parameters of Vinylamine from Microwave Spectroscopy

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Carbon-Nitrogen Bond Length | 1.40 | Å | [44] |

| Carbon-Carbon-Nitrogen Angle | 125 | degrees | [44] |

| Molecular Weight | 43.0678 | atomic mass units | [1] |

| Dipole Moment (a-component) | determined | Debye | [35] |

| Dipole Moment (b-component) | determined | Debye | [35] |

Further microwave investigations identified the presence of two tunneling states in vinylamine, designated as 0⁺ and 0⁻ states [35]. The higher energy 0⁻ tunneling state was determined to lie 45.18 cm⁻¹ or 1.35 terahertz above the ground 0⁺ state [35]. This energy separation provides direct evidence for the double minimum potential characteristic of the amino group inversion process.

High-resolution Fourier transform infrared far-infrared spectroscopy has complemented microwave studies by providing detailed rovibrational analysis [34]. Effective rotational and centrifugal distortion constants were derived for eight vibration-rotation bands in the 250-750 cm⁻¹ region [34]. The infrared spectrum of vinylamine was generated through pyrolysis of cyclobutylamine and analyzed at both low and high resolution with precision reaching 0.002 cm⁻¹ [34].

Pyramidal vs. Planar Nitrogen Center Configurations

The nitrogen center in vinylamine exhibits a distinctly pyramidal configuration rather than planar geometry, as established through extensive spectroscopic and theoretical investigations [3] [21] [36]. The pyramidal nature of the nitrogen atom results from the tetrahedral hybridization of the nitrogen orbitals, where three sp³ hybrid orbitals form sigma bonds while the fourth contains the lone electron pair [14] [16].

A comprehensive semirigid-bender analysis combining vibrational satellite shifts in the microwave spectrum with infrared data resolved the ambiguity regarding the inversion potential in vinylamine [36]. The molecule maintains a non-planar equilibrium configuration, with the amino group hydrogens undergoing an inversion-torsion motion during transitions between potential minima [36]. In this motion, the syn-hydrogen consistently remains closer to the carbon-carbon-nitrogen plane compared to the anti-hydrogen [36].

Table 2: Nitrogen Inversion Parameters in Vinylamine

| Parameter | Value | Units | Method | Reference |

|---|---|---|---|---|

| Inversion Barrier Height | 390 | cm⁻¹ | Semirigid-bender analysis | [36] |

| Bending Angle from Plane | 46.4 | degrees | Theoretical calculation | [36] |

| First Excited Inversion State | 65±25 | cm⁻¹ | Microwave intensity | [44] |

| Inversion Barrier (DFT-B3LYP) | 0.5 | kcal/mol | Quantum calculation | [21] |

| Inversion Barrier (MP2) | 1.6 | kcal/mol | Quantum calculation | [21] |

The barrier height for nitrogen inversion was determined to be 390 cm⁻¹, with potential minima located at bending angles of 46.4° from the molecular plane [36]. Quantum chemical calculations using density functional theory at the B3LYP level with 6-311+G** basis set estimated the nitrogen inversion barrier to be approximately 0.5 kcal/mol, while ab initio MP2 calculations yielded a higher value of 1.6 kcal/mol [21]. These theoretical predictions align reasonably well with the experimental microwave data indicating an inversion barrier of approximately 1.0 kcal/mol [21].

The pyramidal configuration significantly influences the chemical and physical properties of vinylamine [14]. Unlike planar nitrogen centers found in aromatic amines, the pyramidal geometry in vinylamine allows for rapid nitrogen inversion at room temperature, preventing the isolation of individual enantiomers when the nitrogen bears three different substituents [14] [16]. This inversion process occurs through a planar transition state where the nitrogen temporarily adopts sp² hybridization [16].

Quantum Chemical Studies of Electronic Structure

Quantum chemical investigations have provided detailed insights into the electronic structure and bonding characteristics of vinylamine [20] [21] [22]. Comprehensive computational studies employing various levels of theory have elucidated the electronic properties that govern the molecular behavior and conformational preferences.

Density functional theory calculations using the B3LYP functional with extended basis sets have been extensively applied to vinylamine structural optimization and property prediction [21]. These calculations confirmed the non-planar ground state geometry and provided accurate predictions of vibrational frequencies and infrared spectra [21]. The DFT-B3LYP/6-311+G** level calculations successfully reproduced experimental structural parameters and vibrational assignments.

Ab initio calculations at the MP2 level with correlation-consistent basis sets have yielded high-accuracy electronic structure descriptions [21] [22]. Coupled cluster calculations incorporating single, double, and perturbative triple excitations have been employed to achieve benchmark accuracy for energetic properties [22]. These high-level calculations provided definitive energy differences between conformational states and accurate predictions of molecular properties.

Table 3: Electronic Structure Properties from Quantum Chemical Calculations

| Property | DFT-B3LYP | MP2 | CCSD(T) | Units | Reference |

|---|---|---|---|---|---|

| Total Energy | calculated | calculated | calculated | hartree | [21] [22] |

| Dipole Moment | calculated | calculated | calculated | Debye | [21] |

| Nitrogen Inversion Barrier | 0.5 | 1.6 | - | kcal/mol | [21] |

| Vibrational Frequencies | computed | computed | - | cm⁻¹ | [21] |

| Electronic Configuration | determined | determined | determined | - | [21] |

The electronic structure calculations revealed the importance of electron correlation effects in accurately describing the nitrogen inversion potential [21]. While density functional theory provided reasonable geometries and frequencies, the inclusion of electron correlation through MP2 and coupled cluster methods proved essential for quantitative accuracy in barrier heights and energetic properties [21] [22].

Natural bond orbital analysis has been employed to understand the electronic factors governing conformational preferences [10]. These analyses revealed the role of hyperconjugation and stereoelectronic effects in stabilizing specific conformational arrangements [10]. The nitrogen lone pair interactions with adjacent sigma and pi bonds significantly influence the preferred molecular geometry.

Molecular orbital calculations have illuminated the electronic structure underlying the chemical reactivity of vinylamine [20] [26]. The highest occupied molecular orbital primarily consists of the nitrogen lone pair, while the lowest unoccupied molecular orbital involves the carbon-carbon pi-antibonding orbital [26]. This electronic configuration explains the nucleophilic character of the nitrogen center and the susceptibility of the double bond to electrophilic attack.

Comparative Analysis with Isomeric Species

Vinylamine exhibits distinct structural and electronic properties when compared to its isomeric species, particularly ethylenimine (aziridine), which shares the molecular formula C₂H₅N [38] [39]. The comparative analysis reveals fundamental differences in bonding, stability, and conformational behavior between these isomeric forms.

Ethylenimine adopts a three-membered ring structure with the nitrogen atom incorporated into a highly strained cyclic framework [38]. The bond angles in ethylenimine are approximately 60°, significantly less than the normal tetrahedral angle of 109.5°, resulting in substantial angle strain [38]. This contrasts markedly with vinylamine, where the nitrogen center maintains a more relaxed pyramidal geometry with bond angles closer to tetrahedral values [14].

Table 4: Comparative Structural Parameters of Vinylamine and Ethylenimine

| Property | Vinylamine | Ethylenimine | Units | Reference |

|---|---|---|---|---|

| Molecular Formula | C₂H₅N | C₂H₅N | - | [1] [38] |

| Molecular Structure | Acyclic | Three-membered ring | - | [1] [38] |

| Nitrogen Hybridization | sp³ pyramidal | sp³ strained | - | [14] [38] |

| Bond Angles at Nitrogen | ~107° | ~60° | degrees | [14] [38] |

| Basicity (pKa) | ~8.0 | 7.9 | - | [4] [38] |

| Nitrogen Inversion Barrier | Low | High | - | [21] [38] |

The basicity of vinylamine and ethylenimine reflects their different electronic environments [4] [38]. Ethylenimine exhibits reduced basicity compared to acyclic amines due to the increased s-character of the nitrogen lone pair resulting from ring strain [38]. The pKa of the conjugate acid of ethylenimine is 7.9, indicating weaker basicity than typical aliphatic amines [38]. Vinylamine shows predicted pKa values around 8.0, consistent with primary amine character [4].

The nitrogen inversion barriers differ dramatically between these isomers [21] [38]. While vinylamine exhibits a relatively low inversion barrier allowing rapid interconversion at room temperature, ethylenimine displays a significantly higher barrier due to ring strain [38]. This elevated barrier in ethylenimine permits the isolation of separate invertomers under appropriate conditions [38].

Conformational flexibility represents another key distinction between vinylamine and ethylenimine [21] [38]. Vinylamine possesses multiple conformational degrees of freedom, including rotation around the carbon-nitrogen bond and nitrogen inversion [21]. Ethylenimine, constrained by its three-membered ring structure, exhibits limited conformational mobility [38].

The electronic structures of these isomers differ substantially in their molecular orbital characteristics and reactivity patterns [26] [38]. Vinylamine displays typical alkene and amine reactivity, with the double bond susceptible to addition reactions and the nitrogen center acting as a nucleophile [26]. Ethylenimine exhibits unique ring-opening reactivity due to the high strain energy of the three-membered heterocycle [38].

Quantum chemical calculations have revealed distinct energy landscapes for vinylamine and ethylenimine [21] [38]. The strain energy in ethylenimine results in higher overall molecular energy compared to the relaxed structure of vinylamine [38]. This energy difference drives the thermodynamic preference for acyclic over cyclic isomers in the C₂H₅N system.

The free radical-mediated rearrangement of N-vinylsulfonamides represents a highly efficient synthetic pathway for vinylamine production under mild reaction conditions [1] [2]. This methodology exploits the unique reactivity of vinyl sulfonamide substrates through intramolecular nucleophilic aromatic substitution mechanisms, achieving exceptional conversion rates while maintaining selectivity [3].

The mechanistic pathway involves the formation of a carbanion nucleophile through deprotonation of the sulfonamide substrate [1]. The subsequent intramolecular nucleophilic attack proceeds via a spirocyclic Meisenheimer adduct intermediate, which undergoes elimination to yield the rearranged product [1]. This three-exo-trig Smiles rearrangement pathway demonstrates remarkable efficiency, with reaction temperatures ranging from room temperature to 60°C and conversion efficiencies consistently reaching 88-95% [4] [5].

The reaction conditions require careful optimization of several parameters. Temperature control proves critical, as elevated temperatures enhance conversion rates but may promote unwanted side reactions [4]. Solvent selection significantly influences reaction outcomes, with polar aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran providing optimal conditions for carbanion formation [5]. The reaction typically proceeds under atmospheric pressure, making it suitable for industrial-scale implementation [2].

Key advantages of this methodology include high regioselectivity, mild reaction conditions, and excellent functional group tolerance [6]. The process generates minimal byproducts and demonstrates broad substrate scope for aromatic systems bearing electron-withdrawing substituents [3]. However, limitations include restricted applicability to specific sulfonamide substrates and the requirement for basic conditions that may not be compatible with acid-sensitive functional groups [4].

Azo Compound Catalyzed Production Processes

Azo compound catalyzed production processes, particularly those employing azobisisobutyronitrile as the radical initiator, constitute a fundamental approach for vinylamine synthesis through free radical polymerization mechanisms [7] [8]. This methodology leverages the thermal decomposition of azo compounds to generate initiating radicals that promote vinyl monomer polymerization under controlled conditions [9].

Azobisisobutyronitrile undergoes homolytic decomposition at temperatures between 60-70°C, generating two cyanoisopropyl radicals and eliminating nitrogen gas [7]. The decomposition follows first-order kinetics with an activation energy of approximately 123 kilojoules per mole [8]. These primary radicals initiate polymerization by attacking the vinyl double bond of monomer substrates, leading to chain propagation through subsequent radical addition reactions [10].

The kinetic parameters for azo-initiated polymerization demonstrate dependence on temperature, initiator concentration, and monomer structure [11]. Reaction rates increase exponentially with temperature according to Arrhenius behavior, but excessive temperatures may lead to premature initiator decomposition and reduced efficiency [7]. Optimal initiator concentrations typically range from 1-5 mol% relative to monomer content, balancing initiation rate with material costs [8].

Industrial applications of azo-catalyzed processes require consideration of several operational challenges. The moderate conversion efficiencies of 43-48% necessitate extensive product purification and recovery procedures [9]. Additionally, the formation of polymer chains with broad molecular weight distributions may complicate downstream processing [11]. Safety considerations include proper handling of the thermally unstable azo initiator and management of nitrogen gas evolution during reaction [8].

Process optimization strategies focus on temperature control, residence time adjustment, and reactor design considerations [7]. Continuous flow reactors offer advantages for heat management and product consistency compared to batch processes [9]. The integration of real-time monitoring systems enables precise control of conversion rates and product quality parameters [11].

Thermolytic Decomposition Pathways

Thermolytic decomposition pathways for vinylamine synthesis primarily involve the high-temperature treatment of poly(N-vinylformamide) precursors, representing one of the most efficient industrial-scale production methods [12] [13]. This approach achieves conversion efficiencies of 90-95% through thermodecarbonylation reactions conducted at temperatures between 250-310°C under elevated pressures of 15-90 atmospheres [12].

The thermolytic mechanism proceeds through a multi-step process involving the elimination of carbon monoxide from formamide functional groups [12]. Initial heating promotes the transformation of formamide moieties to reactive intermediates, followed by intramolecular cyclization and water elimination to form amidine linkages [13]. Subsequent thermal treatment converts these intermediates to the desired vinylamine functionality while generating carbon monoxide and formic acid as readily removable byproducts [12].

Temperature control represents the most critical parameter for successful thermolytic conversion [14]. Optimal reaction temperatures range from 250-300°C, with lower temperatures yielding incomplete conversion and higher temperatures promoting unwanted degradation reactions [12]. The activation energy for the primary decomposition step measures approximately 167-243 kilojoules per mole, depending on the specific substrate structure and reaction conditions [15].

Pressure optimization enhances reaction efficiency and product selectivity [12]. Elevated pressures of 15-90 atmospheres facilitate the removal of gaseous byproducts while maintaining favorable thermodynamic conditions for the desired transformation [13]. The pressure requirements vary with temperature and substrate concentration, necessitating careful process optimization for each specific application [12].

The thermolytic approach offers significant advantages for industrial implementation, including the production of salt-free vinylamine products and the generation of easily removable byproducts [12]. Unlike traditional acid or base hydrolysis methods, thermolytic decomposition eliminates the need for extensive purification procedures to remove ionic contaminants [13]. However, the high energy requirements and specialized equipment needs present challenges for process economics and operational complexity [12].

Reaction kinetics follow first-order behavior with respect to formamide content, enabling predictive modeling for process design and optimization [14]. Weight loss measurements during thermolytic treatment provide real-time monitoring capabilities for conversion assessment [12]. The typical reaction time ranges from 0.01 to 6 hours, depending on temperature, pressure, and desired conversion levels [13].

Industrial-Scale Synthesis Optimization Challenges

Industrial-scale synthesis optimization for vinylamine production encompasses numerous interconnected challenges that significantly impact process economics, product quality, and operational feasibility [16] [17]. These challenges span multiple domains including raw material management, energy efficiency, process control, and environmental compliance, requiring comprehensive optimization strategies for successful commercial implementation [18] [19].

Raw material availability and cost fluctuations represent primary concerns for industrial vinylamine production [19]. The dependence on specialized precursors such as N-vinylformamide and vinyl sulfonamide derivatives creates supply chain vulnerabilities and cost pressures [20]. Market volatility in feedstock prices, particularly for petroleum-derived vinyl monomers, directly impacts production economics and requires sophisticated procurement strategies [19]. Additionally, the limited number of suppliers for certain specialized reagents creates risk concentration that must be managed through diversification and long-term supply agreements [17].

Energy efficiency optimization presents substantial challenges due to the energy-intensive nature of several synthesis pathways [16]. Thermolytic decomposition processes require significant thermal energy input to achieve optimal conversion temperatures of 250-310°C [12]. Heat integration strategies, including heat exchanger networks and waste heat recovery systems, become essential for maintaining competitive production costs [16]. Process intensification through advanced reactor designs and improved heat transfer mechanisms offers potential for energy consumption reduction while maintaining product quality [18].

Product purification and separation challenges vary significantly across different synthesis methodologies [17]. Traditional acid or base hydrolysis approaches generate substantial ionic byproducts requiring extensive downstream processing [12]. Salt removal procedures consume significant resources and may introduce quality control complications [17]. Alternative purification strategies, including membrane-based separations and advanced crystallization techniques, require substantial capital investment but offer potential for improved product purity and reduced environmental impact [19].

Catalyst recovery and recycling optimization represents a critical economic factor for processes employing expensive organometallic catalysts [17]. The development of heterogeneous catalyst systems enables easier separation and reuse, but may compromise activity or selectivity compared to homogeneous alternatives [18]. Catalyst deactivation mechanisms must be thoroughly understood to optimize regeneration procedures and minimize replacement costs [17].

Environmental compliance and waste management present increasingly stringent requirements for industrial vinylamine production [19]. Solvent recovery and recycling systems require substantial capital investment but are essential for regulatory compliance and cost management [17]. Waste stream minimization through process optimization and byproduct utilization strategies becomes critical for sustainable operations [19]. Air emission control systems for volatile organic compounds and proper management of aqueous waste streams require ongoing attention and investment [17].

Scale-up challenges from laboratory to industrial conditions involve complex engineering considerations beyond simple capacity multiplication [18]. Heat and mass transfer limitations become significant at industrial scales, requiring sophisticated reactor design and process modeling [17]. Mixing efficiency, residence time distribution, and temperature uniformity all influence product quality and yield at commercial scales [18]. The development of pilot-scale demonstration units becomes essential for de-risking full commercial implementation [19].

XLogP3

Wikipedia

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).